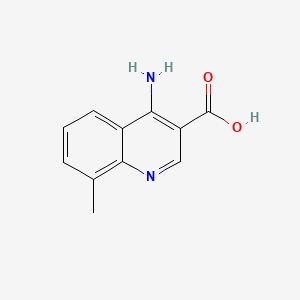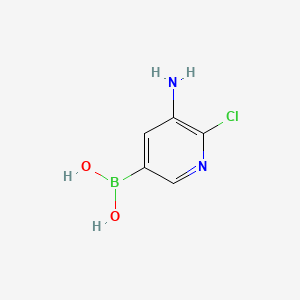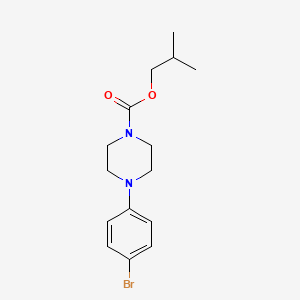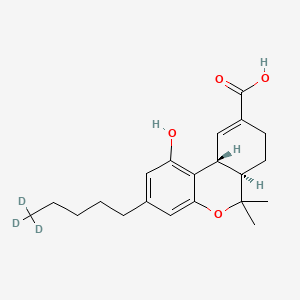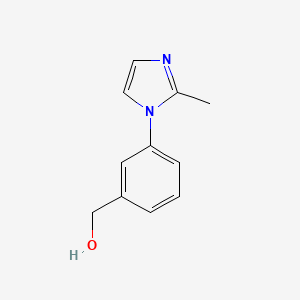
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction . The phenyl group could be introduced through a substitution reaction, and the methanol group could be added through a reduction reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the phenyl group, and the methanol group. The imidazole ring and the phenyl group are both aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds, which gives them stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the phenyl group, and the methanol group. The imidazole ring can act as a nucleophile in reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the phenyl group, and the methanol group. For example, the compound is likely to be polar due to the presence of the methanol group .科学的研究の応用
Chemical Inhibition in Drug Metabolism Studies
One significant application of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is in the realm of drug metabolism, particularly as a chemical inhibitor of cytochrome P450 (CYP) isoforms in human liver microsomes. Cytochrome P450 enzymes are crucial for the metabolism of many drugs, and understanding their activity is essential for predicting potential drug-drug interactions. In a study by Khojasteh et al. (2011), various chemical inhibitors, including compounds similar to (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, were evaluated for their selectivity and potency against major human hepatic CYP isoforms. Such inhibitors are pivotal in deciphering the involvement of specific CYP isoforms in drug metabolism, highlighting the importance of these compounds in pharmaceutical research and drug development processes Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y. (2011). Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: a re-evaluation of P450 isoform selectivity. European Journal of Drug Metabolism and Pharmacokinetics, 36(1), 1-16.
Methanol Reforming in Hydrogen Production
Another area where related chemical processes are crucial is in methanol reforming for hydrogen production. Methanol reforming is a promising route for hydrogen production, essential for fuel cell technology. Research on methanol reforming processes, including steam reforming and oxidative steam reforming, highlights the role of catalysts and reaction mechanisms in optimizing hydrogen production. Studies such as those by Yong et al. (2013) provide insights into the kinetics, compositional, and morphological characteristics of Cu-based catalysts in methanol reforming reactions. This research is critical for developing efficient and sustainable hydrogen production methods, contributing to the advancement of clean energy technologies Yong, S.-T., Ooi, C., Chai, S., & Wu, X. (2013). Review of methanol reforming-Cu-based catalysts, surface reaction mechanisms, and reaction schemes. International Journal of Hydrogen Energy, 38(22), 9541-9552.
将来の方向性
特性
IUPAC Name |
[3-(2-methylimidazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-5-6-13(9)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGVBPICTGIJJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256508 |
Source


|
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | |
CAS RN |
167758-86-3 |
Source


|
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167758-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

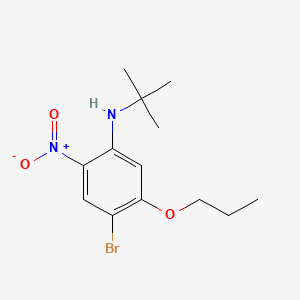
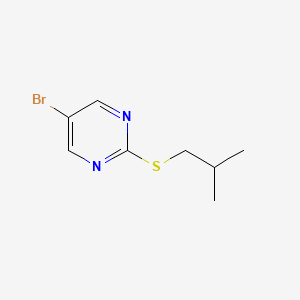



![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)
![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)
